![molecular formula C7H4FNO4 B2918936 5-Fluoro-6-nitrobenzo[d][1,3]dioxole CAS No. 1366234-02-7](/img/structure/B2918936.png)
5-Fluoro-6-nitrobenzo[d][1,3]dioxole
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Overview
Description
5-Fluoro-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the CAS Number: 1366234-02-7 . It has a molecular weight of 185.11 . The IUPAC name for this compound is 5-fluoro-6-nitrobenzo[d][1,3]dioxole .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-nitrobenzo[d][1,3]dioxole is 1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Fluoro-6-nitrobenzo[d][1,3]dioxole is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Genotoxicity and Carcinogenicity Studies
Nitro aromatic hydrocarbons, including compounds structurally related to 5-Fluoro-6-nitrobenzo[d][1,3]dioxole, have been extensively studied for their genotoxicity and carcinogenicity. These studies are crucial for assessing the potential health risks associated with exposure to environmental pollutants. For instance, research by Tokiwa et al. (1994) on nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes highlights their extraordinary mutagenicity in both bacteria and mammalian cells. This research suggests the significant role of nitro aromatic compounds in inducing lung cancer, especially in individuals exposed to combustion by-products, thereby underscoring the importance of monitoring and controlling environmental exposure to these compounds (Tokiwa et al., 1994).
Hypoxia and Cancer Treatment
The study of hypoxia in tumors represents a critical area of application for nitroimidazole derivatives, including those structurally related to 5-Fluoro-6-nitrobenzo[d][1,3]dioxole. Hypoxic conditions within tumors can significantly influence the effectiveness of cancer treatments. Metran-Nascente et al. (2016) explored the use of 18F-fluoroazomycin arabinoside (or 18F-FAZA) for imaging hypoxia in pancreatic cancer patients, demonstrating the potential of such compounds in enhancing the targeting of hypoxia-driven therapies (Metran-Nascente et al., 2016).
Understanding Fluoropyrimidine Metabolism
The metabolism of fluoropyrimidines, such as 5'-Deoxy-5-fluorouridine (5'-dFUrd), is vital for optimizing chemotherapy regimens and minimizing toxicity. Sommadossi et al. (1983) investigated the kinetics and metabolism of 5'-dFUrd in humans, shedding light on the nonlinear kinetic processes involved and the significance of understanding these pathways for the safe and effective use of fluoropyrimidine-based chemotherapies (Sommadossi et al., 1983).
Environmental and Occupational Health
The environmental and occupational health implications of exposure to nitrotoluenes, which share similar chemical frameworks with 5-Fluoro-6-nitrobenzo[d][1,3]dioxole, have been a focus of study. Jones et al. (2005) developed methods for biomonitoring workers exposed to nitrotoluenes, demonstrating the importance of such efforts in preventing health risks associated with chemical exposures in industrial settings (Jones et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-fluoro-6-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIFECVIJIGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-nitrobenzo[d][1,3]dioxole |
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